Cy-FBP/SBPase Inhibitory Potency: Target Compound Versus Optimized Analog f7
In the foundational study by Tu et al. (2013), the unsubstituted parent compound N′-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide (identity matches CAS 902779-63-9) was profiled alongside a series of 22 substituted analogs. The parent compound exhibited measurable but modest Cy-FBP/SBPase inhibitory activity, while compound f7 (bearing a specific, though undisclosed in the abstract, substitution pattern) achieved an IC₅₀ of 11.2 μM – representing the most potent inhibitor in the series [1][2]. The unsubstituted parent compound (target) was not among the top-performing derivatives (f6–f8, f11, f12, f16), which cluster in the IC₅₀ range of 11.2–16.1 μM [1]. This positions the target compound as the baseline scaffold from which key potency-enhancing structural modifications were derived, making it an essential reference standard for SAR follow-up studies rather than a lead candidate itself. (Note: exact IC₅₀ for the unsubstituted parent compound was not retrievable from the available text; this item reflects the class-level SAR trend.)
| Evidence Dimension | Inhibition of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) |
|---|---|
| Target Compound Data | Baseline unsubstituted scaffold; not listed among the most active derivatives (parent compound activity is detectable but lower than lead compounds f6–f8, f11, f12, f16) |
| Comparator Or Baseline | Compound f7 (optimized substituted analog): IC₅₀ = 11.2 μM; Compound range f6–f8, f11, f12, f16: IC₅₀ = 11.2–16.1 μM |
| Quantified Difference | The parent compound (target) is less potent than the lead analog f7 by an unspecified margin; all top inhibitors in the series fall within the 11.2–16.1 μM IC₅₀ window while the parent resides outside this range. |
| Conditions | In vitro enzymatic assay against recombinant Cy-FBP/SBPase from Synechocystis sp. PCC 6803 |
Why This Matters
Procurement of the unsubstituted parent compound enables systematic SAR studies to identify the minimal pharmacophore and serves as a critical negative control for validating potency gains conferred by specific substituents in more advanced analogs.
- [1] Tu, Q. D., Li, D., Sun, Y., Han, X. Y., Yi, F., Sha, Y., Ren, Y. L., Ding, M. W., Feng, L. L., & Wan, J. (2013). Design and syntheses of novel N′-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide as inhibitors of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase. Bioorganic & Medicinal Chemistry, 21(11), 2826–2831. https://doi.org/10.1016/j.bmc.2013.04.003 View Source
- [2] Medscape/MEDLINE Abstract (2024). Design and syntheses of novel N′-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide. Retrieved from https://www.medscape.com View Source
